molecular formula C20H18N6O5S B11077136 (7Z)-N-(3-ethoxycarbonyl-5-phenylthiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

(7Z)-N-(3-ethoxycarbonyl-5-phenylthiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

Cat. No.: B11077136
M. Wt: 454.5 g/mol
InChI Key: VKBSCXJOHZKZGJ-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of heterocyclic compounds and contains a triazolotriazole core.
  • The “7Z” in the name indicates the geometry of the double bond (cis configuration).
  • The compound features an ethoxycarbonyl group, a phenylthiophene moiety, and a nitro group.
  • Its structure is shown below:

    (7Z)-N-(3-ethoxycarbonyl-5-phenylthiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate\text{this compound} This compound

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions.
    • Industrial production methods may not be well-documented due to its specialized nature.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction. For example:

        Oxidation: Use oxidizing agents like potassium permanganate or chromic acid.

        Reduction: Employ reducing agents such as sodium borohydride or hydrogen gas with a catalyst.

        Substitution: React with nucleophiles (e.g., amines, thiols) under appropriate conditions.

    • Major products would vary based on the reaction type.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biomolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties (e.g., antimicrobial, anticancer).

      Industry: Evaluate its use in materials science (e.g., organic electronics, sensors).

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs with the same complex structure.
    • related compounds with triazolotriazole cores may exist.

    Remember that this compound’s detailed investigation would require specialized research and experimental work

    Properties

    Molecular Formula

    C20H18N6O5S

    Molecular Weight

    454.5 g/mol

    IUPAC Name

    (7Z)-N-(3-ethoxycarbonyl-5-phenylthiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate

    InChI

    InChI=1S/C20H18N6O5S/c1-4-31-20(28)14-10-15(13-8-6-5-7-9-13)32-18(14)21-17(27)16-11(2)22-25-19(26(29)30)12(3)23-24(16)25/h5-10H,4H2,1-3H3,(H-,21,22,23,27,28)

    InChI Key

    VKBSCXJOHZKZGJ-UHFFFAOYSA-N

    Isomeric SMILES

    CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)/N=C(/C3=[N+]4NC(=C(N4N=C3C)[N+](=O)[O-])C)\[O-]

    Canonical SMILES

    CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N=C(C3=[N+]4NC(=C(N4N=C3C)[N+](=O)[O-])C)[O-]

    Origin of Product

    United States

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